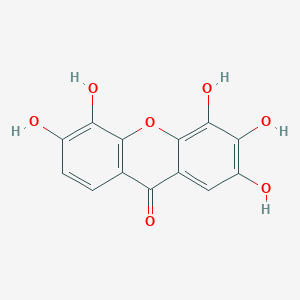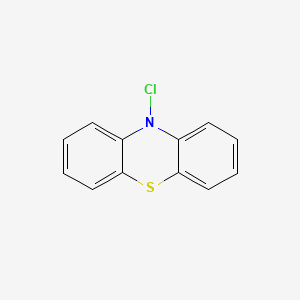![molecular formula C15H22O5 B15163226 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- CAS No. 143741-94-0](/img/structure/B15163226.png)
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- is a complex organic compound with a unique structure that includes both alcohol and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective functionalization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in the industrial setting.
化学反応の分析
Types of Reactions
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism by which 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Methoxy-2-butanol: Shares a similar structure but lacks the acetyloxy and phenylmethoxy groups.
2-Methyl-2-butanol: Another related compound with a different substitution pattern on the butanol backbone.
Uniqueness
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
143741-94-0 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC名 |
(2-hydroxy-3-methyl-3-phenylmethoxybutoxy)methyl acetate |
InChI |
InChI=1S/C15H22O5/c1-12(16)19-11-18-10-14(17)15(2,3)20-9-13-7-5-4-6-8-13/h4-8,14,17H,9-11H2,1-3H3 |
InChIキー |
XUCZTIVAGSLJDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCOCC(C(C)(C)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


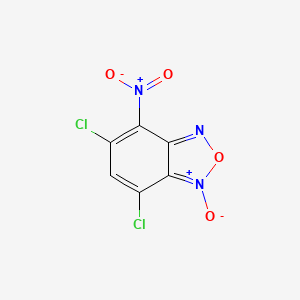


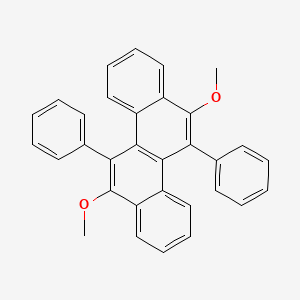
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
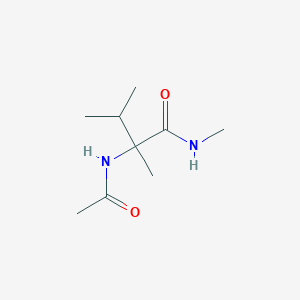
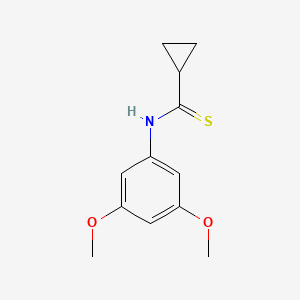
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
